
Boc-gly-gly-gly-OH
Overview
Description
Boc-Gly-Gly-Gly-OH (CAS: 28320-73-2) is a tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a free carboxylic acid at the C-terminus. With a molecular weight of 289.29 g/mol and ≥95% purity, it serves as a critical building block in peptide synthesis and biochemical research . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during solid-phase or solution-phase peptide assembly.
Preparation Methods
Boc Protection of Glycine
A foundational step is the preparation of Boc-glycine, which serves as the starting material for further peptide elongation. A robust industrially viable method involves:
- Mixing an aqueous solution of L-glycine with sodium hydrogen carbonate to maintain alkaline conditions (pH ≥ 10).
- Adding di-tert-butyl dicarbonate ((Boc)2O) in batches under controlled stirring and temperature.
- Removing impurities by extraction with normal hexane.
- Acidifying the aqueous phase to pH 1–3 with hydrochloric acid and extracting with dioxane.
- Washing the organic layer to neutrality, drying over anhydrous sodium sulfate, and crystallizing with hexane to obtain Boc-glycine with yields exceeding 90% and purity over 99%.
Peptide Coupling to Form Boc-Gly-Gly-Gly-OH
The elongation from Boc-glycine to this compound involves peptide bond formation between protected glycine residues. Common methods include:
- Solution-phase peptide synthesis : Using carbodiimide-mediated coupling agents such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides in the presence of additives like hydroxybenzotriazole (HOBt) to activate the carboxyl group of Boc-glycine for coupling with glycine or Boc-glycine derivatives.
- Solid-phase peptide synthesis (SPPS) : Employing automated synthesizers where Boc-glycine is anchored to a resin, and successive glycine residues are coupled using activated derivatives under controlled conditions.
The Boc group protects the amino terminus during coupling and is removed selectively under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to allow further elongation or final deprotection.
Purification and Crystallization
After synthesis, the crude this compound is purified by:
- Extraction to remove organic impurities.
- Washing to neutral pH.
- Drying over anhydrous salts.
- Crystallization using solvents such as hexane or dioxane to obtain high-purity product suitable for research or industrial use.
- The method described in patent CN104276964A provides a scalable, cost-effective, and environmentally friendly approach to Boc-glycine preparation, which is the key intermediate for this compound synthesis. This method emphasizes safety, low pollution, and high yield, making it suitable for industrial production.
- The peptide coupling strategies for elongating Boc-glycine to this compound are well-established, with carbodiimide-mediated coupling being the most common. The use of additives like HOBt and ionic liquids has been shown to improve yields and reduce side reactions.
- Purification techniques involving solvent extraction and crystallization are critical to achieving the high purity required for biochemical applications.
- This compound is widely used in peptide synthesis, drug development, and bioconjugation, underscoring the importance of reliable and efficient preparation methods.
The preparation of this compound involves:
- Efficient Boc protection of glycine under alkaline aqueous conditions with di-tert-butyl dicarbonate.
- Sequential peptide coupling using carbodiimide chemistry or solid-phase synthesis.
- Careful purification by extraction, washing, drying, and crystallization to achieve high purity.
- The described methods are supported by industrial patents and research literature, ensuring reproducibility, scalability, and environmental safety.
This comprehensive approach ensures that this compound can be produced with high yield and purity, meeting the demands of research and pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-glycyl-glycyl-glycine undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in anhydrous conditions.
Major Products Formed:
Deprotection: Glycyl-glycyl-glycine.
Coupling: Extended peptides or polypeptides depending on the reactants used.
Scientific Research Applications
Chemistry: N-tert-Butoxycarbonyl-glycyl-glycyl-glycine is widely used in peptide synthesis as a building block for more complex peptides and proteins .
Biology: In biological research, it serves as a model compound for studying peptide interactions and enzymatic processes .
Medicine: It is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, it is employed in the synthesis of peptide drugs and as a precursor for various bioactive compounds .
Mechanism of Action
The primary mechanism of action for N-tert-Butoxycarbonyl-glycyl-glycyl-glycine involves its role as a protected peptide building block. The tert-butoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Boc-Gly-Gly-Gly-OH with structurally related compounds:
Compound | CAS Number | Molecular Weight (g/mol) | Purity | Melting Point (°C) | Solubility (mg/mL) | LogP<sup>a</sup> |
---|---|---|---|---|---|---|
This compound | 28320-73-2 | 289.29 | ≥95% | Not reported | Low (organic) | ~0.5<sup>b</sup> |
Boc-Gly-OH | 4530-20-5 | 175.18 | 95% | 87–88 | Moderate (organic) | ~0.8 |
Boc-Gly-Gly-OH | 556-33-2 | 232.25<sup>c</sup> | ≥95% | Not reported | Moderate (organic) | ~0.6 |
Gly-Gly-Gly (Free) | 28320-73-2<sup>d</sup> | 189.17 | Not reported | Not reported | High (aqueous) | ~-1.2 |
<sup>a</sup> LogP values estimated using XLOGP3 methodology . <sup>b</sup> Predicted based on structural similarity to Boc-Gly-Gly-OH. <sup>c</sup> Calculated from Boc-Gly-OH (175.18) + Gly (75.07) – H2O (18.02). <sup>d</sup> CAS discrepancy noted: Gly-Gly-Gly (unprotected) is sometimes conflated with this compound in databases .
Key Observations :
- Molecular Weight : Increasing peptide length correlates with higher molecular weight and reduced aqueous solubility. This compound is ~65% heavier than Boc-Gly-OH.
- Solubility : The Boc group improves organic solvent compatibility but reduces water solubility compared to unprotected Gly-Gly-Gly.
- LogP : Hydrophobicity increases with Boc protection (Boc-Gly-OH: LogP ~0.8) but decreases slightly with additional glycine residues due to hydrogen bonding .
Research Implications
This compound’s extended structure makes it valuable for:
- Studying peptide conformation via molecular dynamics (MD) simulations, where temperature and pressure coupling methods ensure stable trajectories .
- Developing drug delivery systems requiring flexible linkers.
In contrast, shorter analogs like Boc-Gly-OH are preferred for cost-effective, large-scale synthesis of simple peptides.
Biological Activity
Boc-Gly-Gly-Gly-OH, also known as tert-Butoxycarbonylglycylglycylglycine, is a tripeptide derivative that has garnered interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : CHNO
- Molecular Weight : 289.285 g/mol
- CAS Number : 28320-73-2
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 641.8 ± 50.0 °C at 760 mmHg
- LogP : -0.26
These properties indicate that this compound is a stable compound suitable for various laboratory applications, including peptide synthesis and drug formulation.
Synthesis
This compound can be synthesized through solid-phase peptide synthesis (SPPS) techniques, utilizing the Boc (tert-butyloxycarbonyl) protection strategy. This method allows for the selective coupling of amino acids while preventing unwanted reactions at the N-terminus. The synthesis typically involves:
- Coupling Reaction : Utilizing coupling agents such as DIPC (N,N-diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
- Deprotection : Removing the Boc group under acidic conditions to yield the free tripeptide.
Enzyme Inhibition
This compound has been explored for its role as an inhibitor of proteolytic enzymes. Peptides incorporating glycine residues have been noted for their ability to inhibit porcine pancreatic elastase, a key enzyme in protein digestion . The presence of multiple glycine residues may enhance binding affinity and specificity towards target enzymes.
Study on Antimicrobial Activity
A study synthesized a series of peptides including this compound and assessed their antimicrobial efficacy. The results demonstrated that peptides with glycine-rich sequences exhibited enhanced activity against both bacterial and fungal strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Enzyme Inhibition Research
In another investigation, researchers developed peptide inhibitors based on glycine motifs to target elastase. The study found that modifications in the peptide structure significantly influenced inhibitory potency, with certain analogs achieving IC₅₀ values in the low micromolar range . This highlights the potential of this compound in designing effective enzyme inhibitors.
Applications
This compound serves multiple roles in biochemical research:
- Peptide Synthesis : As a building block for more complex peptides.
- Drug Development : Potential use in formulating enzyme inhibitors or antimicrobial agents.
- Bioconjugation : Its reactive groups make it suitable for creating drug conjugates for targeted therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols and characterization techniques for Boc-Gly-Gly-Gly-OH?
- Methodological Answer : The synthesis typically involves sequential coupling of glycine residues using tert-butoxycarbonyl (Boc) as the N-terminal protecting group. Solid-phase peptide synthesis (SPPS) or solution-phase methods are employed, with careful deprotection and purification via reverse-phase HPLC. Characterization includes nuclear magnetic resonance (NMR) for backbone proton assignments (e.g., α-H and amide protons) and mass spectrometry (MS) to confirm molecular weight. Purity is assessed using analytical HPLC, while Fourier-transform infrared spectroscopy (FTIR) validates amide bond formation .
Q. How can researchers optimize the solubility of this compound for in vitro studies?
- Methodological Answer : Solubility is pH- and solvent-dependent. Test solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or aqueous buffers (e.g., phosphate-buffered saline at pH 7.4). For low solubility, consider adding co-solvents (e.g., acetonitrile) or surfactants. Use dynamic light scattering (DLS) to assess aggregation. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to identify optimal storage conditions .
Q. What experimental strategies ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Store lyophilized peptides at -20°C in airtight containers with desiccants. For solution-phase storage, use inert atmospheres (e.g., argon) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-MS over time and under stress conditions (e.g., elevated temperature or acidic/basic environments) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational behavior of this compound in different solvents?
- Methodological Answer : MD simulations with force fields like AMBER or CHARMM model the tripeptide’s flexibility, including torsional angles (φ, ψ) and hydrogen bonding patterns. Use the Berendsen thermostat to maintain constant temperature and pressure coupling to mimic experimental conditions. Analyze root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to study solvent interactions. Simulations should be validated against experimental NMR or circular dichroism (CD) data .
Q. How should researchers resolve contradictions in structural data (e.g., X-ray vs. NMR) for this compound?
- Methodological Answer : Discrepancies may arise from differences in sample state (crystalline vs. solution) or experimental limitations. Combine multiple techniques:
- X-ray crystallography : Provides high-resolution static structures but may miss dynamic conformers.
- NMR : Captures solution-state flexibility; use NOESY/ROESY to identify transient interactions.
- Molecular docking : Predicts binding poses in enzymatic studies.
Cross-validate with computational models (e.g., MD trajectories) and statistical clustering to identify dominant conformations .
Q. What advanced methodologies are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka, kd) in real-time.
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Cryo-electron microscopy (Cryo-EM) : Visualizes peptide-macromolecule complexes at near-atomic resolution.
- Fluorescence anisotropy : Tracks conformational changes upon target binding.
Ensure buffer compatibility and use negative controls (e.g., scrambled peptide sequences) to validate specificity .
Q. Methodological Design and Data Analysis
Q. How to design a robust experimental workflow for studying this compound’s enzymatic cleavage kinetics?
- Methodological Answer :
- Enzyme selection : Use proteases with known specificity (e.g., trypsin for lysine/arginine cleavage; adjust if glycine lacks cleavage sites).
- Assay setup : Monitor hydrolysis via HPLC-MS or fluorogenic substrates.
- Kinetic modeling : Apply Michaelis-Menten or time-dependent inhibition models. Include controls (e.g., enzyme-free and substrate-free samples) to exclude autodegradation or background noise .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound bioactivity studies?
- Methodological Answer :
- Multivariate analysis : Principal component analysis (PCA) identifies outliers in high-throughput screening data.
- Bayesian inference : Updates prior probabilities (e.g., binding affinities) with new experimental evidence.
- Error propagation : Quantify uncertainties in dose-response curves using nonlinear regression tools (e.g., GraphPad Prism).
Pre-register hypotheses to avoid confirmation bias and use open-access datasets for reproducibility .
Properties
IUPAC Name |
2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONIQQBOSTHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427058 | |
Record name | BOC-GLY-GLY-GLY-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28320-73-2 | |
Record name | BOC-GLY-GLY-GLY-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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